molecular formula C11H12ClFN2O2S2 B2376230 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole CAS No. 868217-51-0

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2376230
CAS No.: 868217-51-0
M. Wt: 322.8
InChI Key: IZNKAQJBVPNSQD-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole is a chemical compound with a unique structure that combines a chlorinated and fluorinated phenyl group with a methylsulfanyl and methylsulfonyl substituted dihydroimidazole ring

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and compounds containing halogens can be harmful if inhaled or swallowed. Specific safety data would be provided in a Material Safety Data Sheet (MSDS) for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the chlorination and fluorination of a phenyl ring, followed by the introduction of a methylsulfanyl group. The final step involves the formation of the dihydroimidazole ring and the addition of the methylsulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the phenyl ring can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]acetic acid
  • 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Uniqueness

Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O2S2/c1-19(16,17)15-6-5-14-11(15)18-7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKAQJBVPNSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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